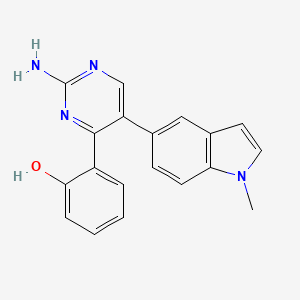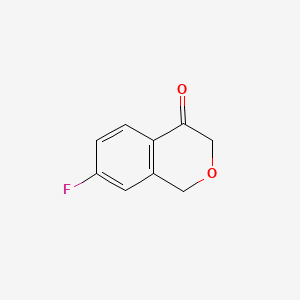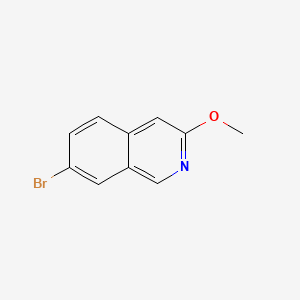
7-Bromo-3-methoxyisoquinoline
Übersicht
Beschreibung
7-Bromo-3-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by the synonyms 7-Bromo-3-methoxy-2-azanaphthalene and Isoquinoline, 7-bromo-3-methoxy .
Synthesis Analysis
The synthesis of 7-Bromo-3-methoxyisoquinoline can be achieved from 7-Bromo-3-chloroisoquinoline and Sodium Methoxide . The reaction conditions involve heating the mixture in diethylene glycol dimethyl ether at 150°C for 1 hour .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methoxyisoquinoline consists of a bromine atom attached to the 7th carbon of the isoquinoline ring and a methoxy group (-OCH3) attached to the 3rd carbon . The average mass of the molecule is 238.081 Da and the monoisotopic mass is 236.978912 Da .Wissenschaftliche Forschungsanwendungen
Pharmacology
7-Bromo-3-methoxyisoquinoline: is a compound of interest in pharmacology due to its structural similarity to compounds that exhibit diverse biological activities. It can serve as a scaffold for drug discovery, particularly in the synthesis of compounds with potential antispasmodic, analgesic, and antidiarrheal properties .
Material Science
In material science, 7-Bromo-3-methoxyisoquinoline could be used in the development of new materials, such as light-emitting diodes (LEDs) and other electronic components. Its structural properties may allow for the creation of novel organic semiconductors with improved performance .
Organic Synthesis
This compound plays a crucial role in organic synthesis. It can act as an intermediate in the construction of complex molecules, particularly in the synthesis of natural products and pharmaceuticals. Its presence in a synthetic pathway can influence the formation of desired products with high specificity .
Analytical Chemistry
In analytical chemistry, 7-Bromo-3-methoxyisoquinoline can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the identification and quantification of similar compounds in complex mixtures .
Biochemistry
The compound’s relevance in biochemistry lies in its potential to interact with biological macromolecules. It can be used to study protein-ligand interactions, enzyme inhibition, and receptor binding, contributing to our understanding of cellular processes .
Environmental Science
7-Bromo-3-methoxyisoquinoline: may be investigated for its environmental impact, particularly its behavior in water and soil. Research can focus on its degradation products, toxicity, and long-term effects on ecosystems .
Agricultural Science
In agricultural science, derivatives of isoquinoline, like 7-Bromo-3-methoxyisoquinoline , can be explored for their use as pesticides or herbicides. Their efficacy and safety profile for non-target organisms would be of particular interest .
Medicinal Chemistry
Lastly, in medicinal chemistry, this compound can be utilized to design and synthesize new therapeutic agents. Its modification through various chemical reactions can lead to the discovery of drugs with improved pharmacokinetic and pharmacodynamic properties .
Safety and Hazards
The safety data sheet for 7-Bromo-3-methoxyisoquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
7-bromo-3-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPCILVZYFPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methoxyisoquinoline | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





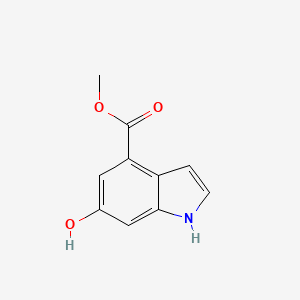

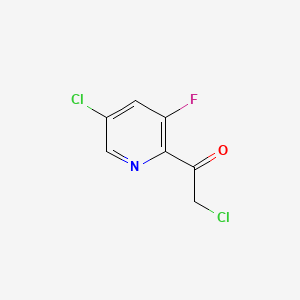
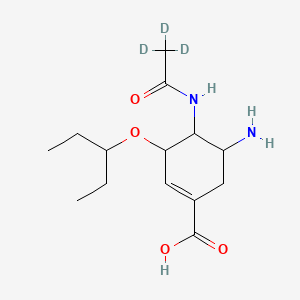
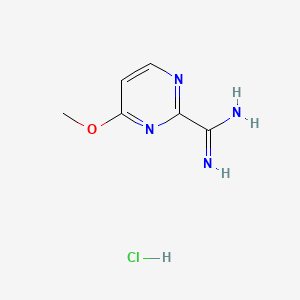
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)

